molecular formula C14H20Br2S B12598470 1,4-Dibromo-2-(octylsulfanyl)benzene CAS No. 879405-39-7

1,4-Dibromo-2-(octylsulfanyl)benzene

Cat. No.: B12598470
CAS No.: 879405-39-7
M. Wt: 380.2 g/mol
InChI Key: ARJONLTXVKWJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-(octylsulfanyl)benzene is a brominated aromatic compound with the molecular formula C₁₄H₂₀Br₂S. It features a benzene ring substituted with two bromine atoms at the 1 and 4 positions and an octylsulfanyl (-S-C₈H₁₇) group at the 2 position. This structure combines the electron-withdrawing effects of bromine with the electron-donating properties of the thioether group, making it relevant in organic synthesis, materials science, and coordination chemistry. The octyl chain introduces significant lipophilicity, impacting solubility and intermolecular interactions.

Properties

CAS No.

879405-39-7

Molecular Formula

C14H20Br2S

Molecular Weight

380.2 g/mol

IUPAC Name

1,4-dibromo-2-octylsulfanylbenzene

InChI

InChI=1S/C14H20Br2S/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11H,2-7,10H2,1H3

InChI Key

ARJONLTXVKWJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(octylsulfanyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and the introduction of the octylsulfanyl group. One common method involves the bromination of 1,4-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,4-dibromobenzene is then subjected to a nucleophilic substitution reaction with octylthiol to introduce the octylsulfanyl group.

Industrial Production Methods

Industrial production of 1,4-dibromo-2-(octylsulfanyl)benzene typically involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(octylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The octylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like sodium thiolate or potassium amide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-(octylsulfanyl)benzene has several scientific research applications, including:

    Materials Science: Used as a building block for the synthesis of advanced materials such as liquid crystals and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology and Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(octylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and the octylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include bromobenzenes with varying substituents. Below is a comparative analysis based on molecular features and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications/Reactivity
1,4-Dibromo-2-(octylsulfanyl)benzene C₁₄H₂₀Br₂S 396.19 - Electron-withdrawing Br (1,4-positions)
- Electron-donating octylsulfanyl (2-position)
- High lipophilicity
- Catalyst support
- Ligand in metal complexes
- Intermediate in organic synthesis
1,4-Dibromo-2-(methylthio)benzene C₇H₆Br₂S 281.99 - Shorter alkyl chain (methyl) reduces steric hindrance
- Lower solubility in nonpolar solvents
- Cross-coupling reactions
- Precursor for sulfur-containing polymers
1,4-Dibromo-2-(dimethoxymethyl)benzene C₉H₁₀Br₂O₂ 338.00 - Methoxy groups enhance electron density
- Polar substituents increase solubility in polar solvents
- Photovoltaic materials
- Building block for dendrimers

Key Observations :

  • Lipophilicity: The octyl chain in 1,4-Dibromo-2-(octylsulfanyl)benzene significantly increases its hydrophobicity compared to methyl or methoxy analogs, favoring applications in nonpolar media or as surfactants .
  • Steric Effects : The bulky octyl group may hinder electrophilic substitution at the ortho positions, whereas methyl or methoxy substituents allow easier functionalization .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the benzene ring, but the thioether group partially counteracts this effect, enabling unique reactivity in cross-coupling reactions compared to purely electron-deficient bromobenzenes.
Reactivity in Electron-Stimulated Processes

While direct studies on 1,4-Dibromo-2-(octylsulfanyl)benzene are absent, insights can be drawn from analogous systems:

  • Fragmentation Patterns : In electron-stimulated desorption (ESD) studies of substituted benzenes, heavier substituents (e.g., octyl) may reduce desorption yields of lighter fragments (e.g., H⁻, Br⁻) due to increased mass and binding energy .
  • Role of Substituents: Thioether groups can act as charge-transfer mediators. For example, in condensed benzene, sulfur-containing analogs exhibit enhanced stabilization of transient negative ions (TNIs) during dissociative electron attachment (DEA), altering fragmentation pathways compared to non-sulfur analogs .
Surface Interactions and Catalytic Behavior
  • Adsorption on Metal Surfaces : Bromine and sulfur substituents influence adsorption geometries on transition metals like Pt. Bromine’s electronegativity strengthens substrate interactions, while sulfur’s lone pairs facilitate coordination to metal clusters, as seen in benzene/Pt studies .
  • Comparison with Methoxy Derivatives : Methoxy groups (e.g., in 1,4-Dibromo-2-(dimethoxymethyl)benzene) enhance π-backbonding in metal complexes, whereas thioethers favor σ-donation, impacting catalytic activity in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.